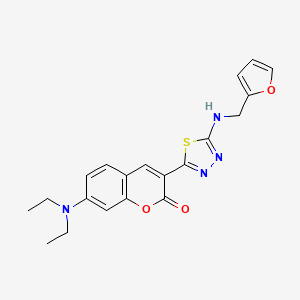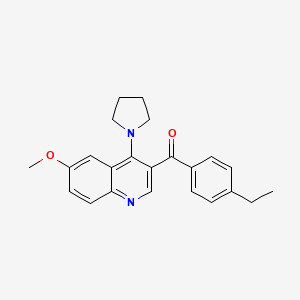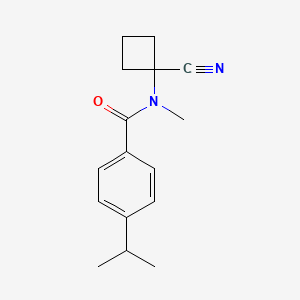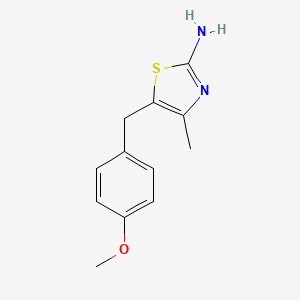
7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that features a chromene core structure, functionalized with thiadiazole, furan, and diethylamino groups. Its intricate molecular architecture suggests potential versatility and functionality in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions starting from simpler precursors. For example:
Formation of 1,3,4-thiadiazole ring: Thiadiazole compounds can be prepared via the cyclization of thiosemicarbazide with various acid chlorides or carboxylic acids under acidic conditions.
Chromene scaffold synthesis: The chromene core can be synthesized through Pechmann condensation or related cyclization methods, often involving resorcinol and an α,β-unsaturated carbonyl compound under acidic conditions.
Furan functionalization: The furan group can be introduced through a variety of cross-coupling reactions, such as Suzuki or Heck reactions, starting from halogenated furans and suitable organometallic reagents.
Final coupling: The furan-modified thiadiazole can then be coupled with the chromene core through amide or ester linkage using typical peptide coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial production of this compound would likely optimize these steps for scale-up, involving continuous-flow reactors for precise control of reaction conditions, increased yields, and improved safety. Optimized solvents, catalysts, and automation would play crucial roles in ensuring economic viability and consistent quality.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation at the furan or thiadiazole moiety using oxidizing agents like m-CPBA or KMnO₄.
Reduction: The nitro groups, if present, can be reduced using hydrogenation catalysts like Pd/C under hydrogen gas.
Substitution: Various nucleophiles can attack at different points on the thiadiazole and furan rings under suitable conditions.
Common Reagents and Conditions
Oxidation agents: m-CPBA, KMnO₄, or NaOCl.
Reduction agents: Pd/C with H₂, LiAlH₄.
Substitution conditions: Nucleophilic reagents in polar solvents like DMF, DMSO, under heat.
Major Products
The specific products depend on the reaction conditions, but typically include derivatives functionalized at the chromene, thiadiazole, or furan moieties.
科学研究应用
Chemistry
In chemistry, 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can serve as a building block for more complex organic synthesis, probing molecular interactions and reaction mechanisms.
Biology
In biological research, this compound can be investigated for its interactions with various biological macromolecules. For instance, its unique structure may provide insights into enzyme binding and inhibition processes.
Medicine
Industry
In industry, it could find applications as a specialty chemical in materials science, for developing new polymers or as an additive in coatings with specific desired properties.
作用机制
Molecular Targets and Pathways
The mechanism of action of 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chromene core can intercalate with DNA or protein structures, affecting their function. The thiadiazole moiety might contribute to binding specificity through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
7-(diethylamino)-4-methyl-2H-chromen-2-one: Shares the chromene and diethylamino functionalities but lacks the thiadiazole and furan groups, potentially resulting in different binding properties and applications.
3-(5-amino-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Similar thiadiazole-chromene core but lacking the diethylamino and furan modifications, suggesting different chemical reactivity and biological interactions.
Uniqueness
The unique combination of chromene, thiadiazole, diethylamino, and furan groups in 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one makes it versatile for various chemical reactions, offering a wide range of applications in scientific research and industrial processes.
属性
IUPAC Name |
7-(diethylamino)-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-3-24(4-2)14-8-7-13-10-16(19(25)27-17(13)11-14)18-22-23-20(28-18)21-12-15-6-5-9-26-15/h5-11H,3-4,12H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXOJVANAIEVGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2374608.png)


![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/new.no-structure.jpg)

![2-Spiro[2.4]heptan-7-ylacetaldehyde](/img/structure/B2374615.png)
![1-[(3S)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2374616.png)
![Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2374617.png)


![N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2374624.png)
![3-(2-fluorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2374627.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide](/img/structure/B2374629.png)
